3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-14(10-15(17)19)27(23,24)20-8-9-21-11-13-4-2-3-5-16(13)26-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGUSWHZKSWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CC3=CC=CC=C3OCC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the fluorine and methoxy groups, and the construction of the oxazepine ring. Common synthetic methods include:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Cyclization: Formation of the oxazepine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonamide derivatives from the provided evidence, focusing on structural features, synthesis, and physicochemical properties.
Structural Features
Key Observations :
- Substituent Effects : The target’s 3-F and 4-OCH₃ groups contrast with the 4-CH₃ in ’s compound, which may reduce steric hindrance but increase polarity. Fluorine in ’s chromen derivative enhances lipophilicity and metabolic resistance.
- Heterocyclic Diversity : The benzooxazepin in the target differs from oxazole (), pyrazolopyrimidine (), and triazolone (), impacting binding affinity and solubility.
Key Observations :
- Synthetic Complexity : ’s compound employs a Suzuki coupling, a method applicable to the target if boronic acid intermediates are used. The target’s benzooxazepin moiety may require specialized cyclization steps.
- The target’s melting point is unreported but may align with analogs.
Crystallographic and Analytical Data
- : Single-crystal X-ray analysis (R factor = 0.055) confirms a planar sulfonamide-oxazole structure with mean σ(C–C) = 0.004 Å, indicative of high precision .
- : No crystallographic data provided, but mass spectrometry (M⁺+1 = 589.1) confirms molecular integrity .
- Target Compound : Structural determination would likely require SHELX-based refinement (), given its prevalence in small-molecule crystallography .
Biological Activity
3-Fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in medicinal chemistry and pharmacology. This article synthesizes relevant research findings, highlighting the compound's biological activities, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉FN₂O₅S
- Molecular Weight : 394.4 g/mol
- CAS Number : 1903304-78-8
Structural Features
The compound consists of a benzenesulfonamide moiety linked to a dihydrobenzo[f][1,4]oxazepin derivative. The presence of a fluorine atom at the para position of the methoxy-substituted benzene ring enhances its chemical properties and potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as kinase inhibitors and modulators of ion channels. These activities suggest potential applications in treating various diseases, including cancer and neurological disorders.
Key Biological Activities
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, making it a candidate for cancer therapy by interfering with cell signaling pathways.
- Ion Channel Modulation : Evidence suggests that it may modulate ion channels, which can be beneficial in treating neurological disorders.
The proposed mechanism of action involves interaction with specific protein targets involved in disease pathways. The fluorine atom's electron-withdrawing nature may enhance binding affinity to these targets through hydrogen bonding or halogen interactions.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit various enzymes and receptors relevant to disease states:
| Target Enzyme | Inhibition Activity (IC50) |
|---|---|
| Acetylcholinesterase (AChE) | 19.2 μM |
| Butyrylcholinesterase (BChE) | 13.2 μM |
| Cyclooxygenase-2 (COX-2) | Moderate activity observed |
| Lipoxygenase (LOX-15) | Moderate activity observed |
These results indicate that the compound could serve as a multi-targeted therapeutic agent.
Case Studies
A study published in Nature focused on the differentiation of acute myeloid leukemia (AML) cells using compounds structurally related to our target compound. The findings highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for therapeutic efficacy against AML.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodology : A multi-step synthesis is typically employed, starting with the condensation of 4-fluoro-3-methoxybenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethylamine) under basic conditions (e.g., triethylamine in THF or DCM at 0–25°C). Yield optimization involves solvent screening (polar aprotic solvents preferred), stoichiometric adjustment of reagents, and catalyst selection. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor reaction progress using HPLC or TLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies sulfonamide NH (~δ 9.2 ppm), aromatic protons (split patterns due to fluorine and methoxy groups), and oxazepin ring protons (δ 3.5–4.5 ppm). ¹³C NMR confirms quaternary carbons and substituent effects.
- Mass Spectrometry : ESI-MS (positive mode) verifies molecular weight ([M+H]⁺), while HRMS matches the exact mass to the molecular formula (e.g., C₁₉H₁₈FN₂O₅S).
- IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
Q. What protocols are recommended for assessing the compound’s stability under storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH for 4 weeks). Analyze degradation products via HPLC-UV/PDA. For long-term storage, use desiccated containers at –20°C under inert gas (argon) to prevent hydrolysis/oxidation. Regularly validate stability using NMR and LC-MS to detect structural changes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved biological activity?
- Methodology :
- Analog Synthesis : Modify substituents on the benzene ring (e.g., replace methoxy with ethoxy or halogen) and vary the oxazepin ring’s substituents (e.g., alkylation at position 5).
- Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using in vitro assays (IC₅₀ determination).
- Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. How can computational methods predict metabolic liabilities and reactive intermediates?
- Methodology :
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely CYP450-mediated oxidation sites (e.g., benzylic positions).
- Reactivity Assessment : Calculate Fukui indices (DFT/B3LYP/6-31G*) to locate electrophilic/nucleophilic regions prone to covalent adduct formation.
- Toxicophore Screening : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors) .
Q. How should contradictory data in pharmacokinetic studies (e.g., species-dependent clearance) be resolved?
- Methodology :
- In Vitro Metabolism : Compare hepatic microsomal stability across species (human, rat, dog) with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation vs. sulfation).
- IVIVE Modeling : Scale in vitro clearance data to in vivo using physiologically based pharmacokinetic (PBPK) models .
Q. What experimental designs are optimal for studying the compound’s selectivity across related targets?
- Methodology :
- Panel Screening : Test the compound against a broad panel of receptors/enzymes (e.g., CEREP’s SafetyScreen44®).
- Kinetic Assays : Measure on/off rates (SPR or ITC) to assess binding kinetics.
- Crystallography : Co-crystallize the compound with off-target proteins to identify structural determinants of selectivity .
Data Analysis and Contradiction Resolution
Q. How can conflicting results in solubility assays (e.g., DMSO vs. aqueous buffer) be addressed?
- Methodology :
- Solvent Screening : Test solubility in co-solvents (e.g., PEG-400, cyclodextrins) using nephelometry.
- pH-Solubility Profile : Measure solubility across pH 1–7.4 (simulated gastric/intestinal fluids).
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG) to distinguish kinetic vs. equilibrium solubility .
Q. What strategies mitigate batch-to-batch variability in synthetic yield?
- Methodology :
- Design of Experiments (DoE) : Use factorial design (e.g., temperature, catalyst loading) to identify critical parameters.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Quality Control : Establish strict specifications for starting materials (e.g., amine intermediate purity ≥98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
